molecular formula C14H23NO4 B8234748 Methyl (S)-3-(bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)propanoate

Methyl (S)-3-(bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)propanoate

Cat. No. B8234748
M. Wt: 269.34 g/mol
InChI Key: QQEJCSUVDSNSNU-XIRUVYRFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (S)-3-(bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)propanoate is a useful research compound. Its molecular formula is C14H23NO4 and its molecular weight is 269.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl (S)-3-(bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (S)-3-(bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Functionalization

  • Bicyclo[1.1.1]pentanes (BCPs) like Methyl (S)-3-(bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)propanoate have been effectively synthesized using methods such as aminoalkylation of [1.1.1]propellane, enabling direct access to various high-value 3-alkylbicyclo[1.1.1]pentan-1-amines under mild reaction conditions. This process facilitates the incorporation of pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold and streamlines the synthesis of important bicyclo[1.1.1]pentan-1-amine building blocks (Hughes et al., 2019).

  • Synthesis methods have also been developed for selenoether and thioether functionalized bicyclo[1.1.1]pentanes, demonstrating the versatility of BCPs in accommodating a variety of functional groups under mild conditions, thus expanding their application in medicinal chemistry (Wu et al., 2020).

Bioisostere Applications

  • BCPs are recognized as high-value bioisosteres for aromatic rings, tert-butyl groups, and alkynes. Their use in drug design is significant due to their ability to offer high passive permeability, high water solubility, and improved metabolic stability. This has been a driving force in modern drug discovery, emphasizing the importance of three-dimensional cyclic scaffolds like BCPs in optimizing drug candidates and expanding the chemical space of drugs (Kanazawa & Uchiyama, 2018).

Structural and Energetic Studies

  • Detailed studies on the structures and energies of ions derived from bicyclo[1.1.1]pentane have provided insights into their chemical behavior. These studies include calculations at various theoretical levels, offering a deeper understanding of the properties of BCPs and their derivatives, which is essential for their application in scientific research (Wiberg et al., 1992).

Advanced Synthetic Methods

  • Innovative synthetic methods like radical multicomponent carboamination have been developed for BCPs. This method is efficient for synthesizing multifunctionalized BCP derivatives, including 3-substituted BCP-amines, under mild conditions, demonstrating the potential for large-scale preparation and broad applicability in drug design (Kanazawa, Maeda, & Uchiyama, 2017).

properties

IUPAC Name

methyl (2S)-3-(1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-10(11(16)18-4)8-14-5-9(6-14)7-14/h9-10H,5-8H2,1-4H3,(H,15,17)/t9?,10-,14?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQEJCSUVDSNSNU-XIRUVYRFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC12CC(C1)C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC12CC(C1)C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (S)-3-(bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl (S)-3-(bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)propanoate
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Methyl (S)-3-(bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)propanoate

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